

# Technical Monograph: 4-(4-Fluorophenoxy)-3-methylbenzaldehyde

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## Compound of Interest

Compound Name: 4-(4-Fluorophenoxy)-3-methylbenzaldehyde

CAS No.: 1270878-66-4

Cat. No.: B1489358

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CAS: 1270878-66-4 | Molecular Formula:  $C_{14}H_{11}FO_2$ [\[1\]](#)

## Executive Summary & Chemical Identity

**4-(4-Fluorophenoxy)-3-methylbenzaldehyde** represents a specialized scaffold in the synthesis of bioactive ether-linked aromatics. Structurally, it bridges the gap between established pyrethroid intermediates (such as 4-fluoro-3-phenoxybenzaldehyde) and next-generation kinase inhibitor backbones.

Its core utility lies in the phenoxy-benzaldehyde motif, where the aldehyde serves as a versatile "warhead" for reductive aminations, Wittig olefinations, or oxidations, while the fluorinated ether linkage provides metabolic stability and lipophilic interactions crucial for binding affinity in both agrochemical and pharmaceutical targets.

## Chemical Specifications

Parameter	Technical Specification
CAS Number	1270878-66-4
IUPAC Name	4-(4-fluorophenoxy)-3-methylbenzaldehyde
Molecular Weight	230.24 g/mol
Exact Mass	230.0743 g/mol
LogP (Predicted)	~3.8 (High Lipophilicity)
Physical State	Viscous oil or low-melting solid (depending on purity)
Solubility	Soluble in DCM, EtOAc, DMSO; Insoluble in water

## Strategic Synthesis & Process Chemistry

As a Senior Application Scientist, I recommend the Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) pathway over metal-catalyzed Ullmann coupling for this specific substrate. The presence of the aldehyde group at the para-position relative to the leaving group provides sufficient electron-withdrawing activation to facilitate direct displacement, avoiding the heavy metal contamination associated with copper or palladium catalysis.

### The Preferred Route: S<sub>N</sub>Ar Displacement

The reaction couples 4-chloro-3-methylbenzaldehyde (or its fluoro-analog) with 4-fluorophenol.

- **Substrate Selection:** While 4-fluoro-3-methylbenzaldehyde reacts faster due to the high electronegativity of fluorine stabilizing the Meisenheimer complex, 4-chloro-3-methylbenzaldehyde is the cost-effective industrial choice. The reaction requires slightly higher temperatures but significantly reduces raw material costs.

### Experimental Protocol (Self-Validating)

Objective: Synthesis of **4-(4-Fluorophenoxy)-3-methylbenzaldehyde** via S<sub>N</sub>Ar.

Reagents:

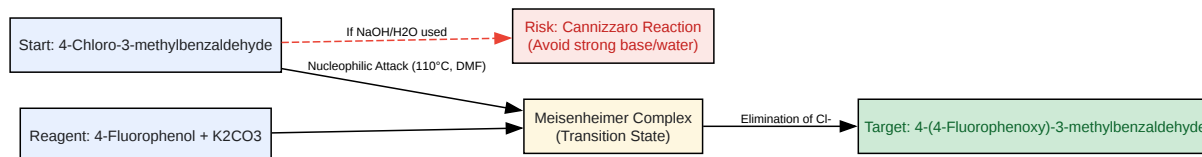
- 4-Chloro-3-methylbenzaldehyde (1.0 eq)[2]
- 4-Fluorophenol (1.1 eq)
- Potassium Carbonate ( $K_2CO_3$ ) (1.5 eq, anhydrous, micronized)
- Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) [0.5 M conc.]

#### Step-by-Step Methodology:

- Preparation: Charge a reaction vessel with 4-chloro-3-methylbenzaldehyde (10 mmol) and 4-fluorophenol (11 mmol) in anhydrous DMF (20 mL).
- Base Addition: Add micronized  $K_2CO_3$  (15 mmol). Note: Micronization is critical to increase surface area for the heterogeneous base.
- Thermal Activation: Heat the mixture to 110–120°C under an inert atmosphere ( $N_2$ ).
  - Causality: The aldehyde activates the ring, but the 3-methyl group provides slight steric hindrance and electron donation, necessitating higher temperatures than a non-methylated analog.
- Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or HPLC. The limiting reagent (aldehyde) should be consumed within 4–6 hours.
- Workup: Cool to room temperature. Pour into ice-water (100 mL). The product is lipophilic and will oil out or precipitate.
- Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with 1M NaOH (to remove excess phenol) followed by Brine.
- Purification: Dry over  $Na_2SO_4$  and concentrate. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexane).

## Mechanistic Pathway & Workflow

The following diagram illustrates the  $S_NAr$  mechanism and the critical decision points in the synthesis.



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Figure 1: Synthetic workflow for the SNAr production of the target compound, highlighting the critical transition state and potential side-reaction risks.

## Reactivity Profile & Application Scaffolding

The **4-(4-Fluorophenoxy)-3-methylbenzaldehyde** molecule is not a final drug but a high-value Intermediate. Its reactivity is dominated by the aldehyde functionality, which serves as a "divergent point" for library synthesis.

## Structural Significance in Drug Design

- **Fluorine Effect:** The para-fluorine on the phenoxy ring blocks metabolic oxidation at the most reactive site (C4), extending the half-life of the final molecule (metabolic blocking).
- **3-Methyl Conformational Lock:** The methyl group ortho to the ether linkage restricts the rotation of the phenoxy ring relative to the benzaldehyde core. This pre-organizes the molecule into a specific conformation, often enhancing binding affinity in protein pockets (e.g., kinase ATP-binding sites).

## Downstream Transformations

Researchers typically utilize this CID for the following transformations:

- **Reductive Amination:** Reaction with primary amines + NaBH(OAc)<sub>3</sub>  
Secondary Benzylamines. (Common in GPCR ligands).
- **Wittig/Horner-Wadsworth-Emmons:** Reaction with phosphonates

Styrenyl derivatives.

- Oxidation: Conversion to Benzoic Acid

Amide coupling to form bi-aryl ether amides.

## Analytical Characterization (Expectations)

To validate the synthesis, the following spectral signatures must be confirmed:

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ , 400 MHz):
  - ~9.9 ppm (s, 1H, CHO). Distinctive aldehyde singlet.
  - ~2.3 ppm (s, 3H, Ar- $\text{CH}_3$ ). Methyl group singlet.
  - ~6.8–7.8 ppm (m, 7H, Ar-H). Aromatic region showing two distinct spin systems (1,2,4-trisubstituted ring and 1,4-disubstituted ring).
- $^{19}\text{F}$  NMR:
  - Single peak around  
-115 to -120 ppm (relative to  $\text{CFCl}_3$ ).
- IR Spectroscopy:
  - Strong C=O stretch at ~1690–1700  $\text{cm}^{-1}$ .
  - C-O-C ether stretch at ~1240  $\text{cm}^{-1}$ .

## Safety & Handling (MSDS Highlights)

- GHS Classification: Warning.[2]
- Hazards:
  - H315: Causes skin irritation.[2]
  - H319: Causes serious eye irritation.[2]

- H335: May cause respiratory irritation.[2]
- Handling: The aldehyde is prone to air oxidation (forming the benzoic acid crust). Store under inert gas (Argon/Nitrogen) at 2–8°C.

## References

- PubChem. **4-(4-Fluorophenoxy)-3-methylbenzaldehyde** (Compound). National Library of Medicine. Accessed via PubChem Database.[2][3] [[Link](#)]

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## Sources

- 1. 1270878-66-4 Cas No. | 4-(4-Fluorophenoxy)-3-methylbenzaldehyde | Matrix Scientific [[matrixscientific.com](https://matrixscientific.com)]
- 2. 4-Chloro-3-methylbenzaldehyde | C<sub>8</sub>H<sub>7</sub>ClO | CID 2757659 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 3. 3-(3-Chloro-2-fluorophenoxy)-4-methylbenzaldehyde | C<sub>14</sub>H<sub>10</sub>ClFO<sub>2</sub> | CID 113713123 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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